molecular formula C18H13Br2ClN2O4S B13803687 2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid

2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13803687
M. Wt: 548.6 g/mol
InChI Key: NOBSKBDAUAMZRM-UHFFFAOYSA-N
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Description

2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, dibromo, methoxy, and thioxomethyl groups attached to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and bromo groups to the aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Amidation: Formation of an amide bond between the aromatic ring and the propenyl group.

    Thioxomethylation: Introduction of a thioxomethyl group to the amide nitrogen.

    Carboxylation: Addition of a carboxyl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential as a biochemical probe is investigated. It can be used to study enzyme interactions and protein binding due to its diverse functional groups.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests possible applications in drug design and development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]methyl]amino]-benzoic acid
  • 2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-phenylacetic acid

Uniqueness

The uniqueness of 2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid lies in its combination of functional groups, which imparts distinct chemical properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C18H13Br2ClN2O4S

Molecular Weight

548.6 g/mol

IUPAC Name

2-chloro-5-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C18H13Br2ClN2O4S/c1-27-16-9(6-10(19)7-13(16)20)2-5-15(24)23-18(28)22-11-3-4-14(21)12(8-11)17(25)26/h2-8H,1H3,(H,25,26)(H2,22,23,24,28)

InChI Key

NOBSKBDAUAMZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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